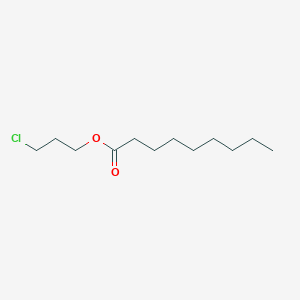
3-Chloropropyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl nonanoate is an organic compound with the molecular formula C12H23ClO2 It is an ester formed from nonanoic acid and 3-chloropropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloropropyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropyl nonanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonanoic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Hydrolysis: Nonanoic acid and 3-chloropropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
3-Chloropropyl nonanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and substituted compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 3-chloropropyl nonanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing nonanoic acid and 3-chloropropanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropyl acetate: Another ester with similar reactivity but derived from acetic acid.
3-Chloropropyl butanoate: An ester formed from butanoic acid, exhibiting similar chemical properties.
3-Chloropropyl hexanoate: An ester derived from hexanoic acid, also showing comparable reactivity.
Uniqueness
3-Chloropropyl nonanoate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar esters like 3-chloropropyl acetate or butanoate can influence its solubility, boiling point, and overall chemical behavior.
Propriétés
Numéro CAS |
88606-71-7 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
3-chloropropyl nonanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-9-12(14)15-11-8-10-13/h2-11H2,1H3 |
Clé InChI |
ZLKLIVLFBLTYCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
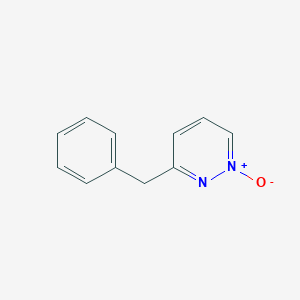
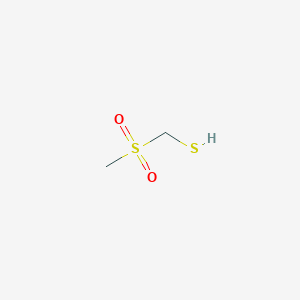

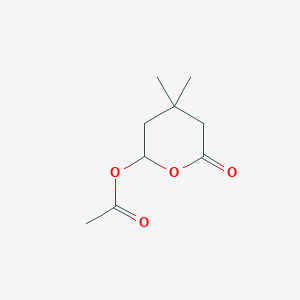
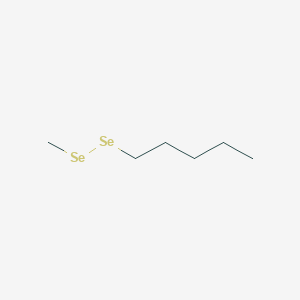

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
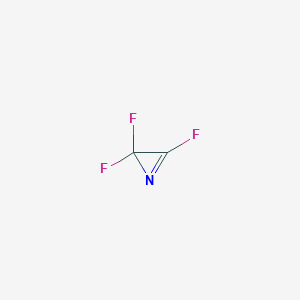
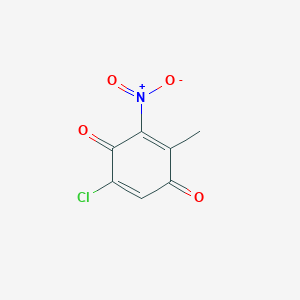
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
